molecular formula C14H9ClO4 B6401187 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95% CAS No. 1261931-08-1

2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95%

Cat. No. B6401187
CAS RN: 1261931-08-1
M. Wt: 276.67 g/mol
InChI Key: XRXVEHKYMLDOBP-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-6-chlorobenzoic acid (2C6CBA) is a synthetic carboxylic acid that is widely used in a variety of scientific research applications. Its chemical structure consists of an aromatic ring with a chlorine atom on the sixth carbon and a carboxylic acid group on the fourth carbon. It has a molecular weight of 214.55 g/mol and a melting point of 149-150 °C. 2C6CBA is a white crystalline solid that is soluble in both water and organic solvents.

Scientific Research Applications

2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95% is widely used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers. It is also used to study the properties of proteins, enzymes, and nucleic acids.

Mechanism of Action

2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95% acts as an inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and other biomolecules. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other biomolecules. Additionally, it has been shown to inhibit the activity of DNA and RNA polymerases, which are involved in the replication of genetic material.
Biochemical and Physiological Effects
2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, nucleic acids, and other biomolecules. Additionally, it has been shown to inhibit the activity of cytochrome P450 enzymes and DNA and RNA polymerases. It has also been shown to affect the activity of various hormones, such as testosterone and estradiol.

Advantages and Limitations for Lab Experiments

2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is inexpensive and readily available, and it is soluble in both water and organic solvents. Additionally, it is relatively stable and has a low toxicity. However, it does have some limitations. It is not as potent as some other inhibitors, and it can be difficult to purify and store.

Future Directions

There are several potential future directions for the use of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95% in scientific research. It could be used to study the effects of enzyme inhibition on drug metabolism, as well as the effects of DNA and RNA polymerase inhibition on gene expression. Additionally, it could be used to study the effects of hormone inhibition on physiological processes, such as growth and development. Finally, it could be used to study the effects of enzyme inhibition on the synthesis of proteins and other biomolecules.

Synthesis Methods

2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95% can be synthesized from a variety of starting materials. The most common method is to react 4-chlorobenzoic acid with 2-bromoacetophenone in the presence of a base such as sodium hydroxide. The reaction produces 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95% and sodium bromide as by-products.

properties

IUPAC Name

2-(4-carboxyphenyl)-6-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-3-1-2-10(12(11)14(18)19)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXVEHKYMLDOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689928
Record name 3-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-08-1
Record name 3-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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